molecular formula C8H13F2N B2853665 {2,2-Difluorospiro[2.4]heptan-1-yl}methanamine CAS No. 2225146-58-5

{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine

Cat. No.: B2853665
CAS No.: 2225146-58-5
M. Wt: 161.196
InChI Key: VRSYBGHJJKJTGI-UHFFFAOYSA-N
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Description

{2,2-Difluorospiro[24]heptan-1-yl}methanamine is a chemical compound with the molecular formula C8H13F2N It is characterized by a spirocyclic structure, where a spiro[24]heptane ring is substituted with two fluorine atoms at the 2-position and an amine group at the methylene position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,2-Difluorospiro[2.4]heptan-1-yl}methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and difluoromethylamine.

    Formation of Spirocyclic Intermediate: Cyclohexanone undergoes a reaction with difluoromethylamine in the presence of a suitable catalyst to form the spirocyclic intermediate.

    Introduction of Amino Group: The spirocyclic intermediate is then subjected to further reactions to introduce the amino group at the methylene position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms and the amino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of difluorinated ketones or carboxylic acids.

    Reduction: Formation of difluorinated alcohols or amines.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {2,2-Difluorospiro[2.4]heptan-1-yl}methanamine involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The amino group and fluorine atoms can interact with specific enzymes or receptors, modulating their activity.

    Influencing Cellular Pathways: The compound may affect cellular pathways involved in metabolism, signaling, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    {2,2-Difluorospiro[3.3]heptane}: Similar spirocyclic structure with different ring size.

    {2,2-Difluorospiro[2.5]octane}: Another spirocyclic compound with an extended ring system.

    {2,2-Difluorospiro[2.4]heptane-1-yl}methanol: Similar structure with a hydroxyl group instead of an amino group.

Uniqueness

{2,2-Difluorospiro[24]heptan-1-yl}methanamine is unique due to its specific spirocyclic structure, the presence of two fluorine atoms, and the amino group

Properties

IUPAC Name

(2,2-difluorospiro[2.4]heptan-1-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)6(5-11)7(8)3-1-2-4-7/h6H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSYBGHJJKJTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C2(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225146-58-5
Record name {2,2-difluorospiro[2.4]heptan-1-yl}methanamine
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